molecular formula C14H11N7OS B2738924 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1788561-04-5

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2738924
CAS No.: 1788561-04-5
M. Wt: 325.35
InChI Key: IWFXTIHUJNXMMH-UHFFFAOYSA-N
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Description

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl group and an acetamide side chain substituted with a tetrazole ring. The imidazo[2,1-b]thiazole scaffold is notable for its pharmacological relevance, including anticancer, antiviral, and enzyme-modulating activities . The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and binding interactions in drug design .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7OS/c22-13(8-21-9-15-18-19-21)16-11-4-2-1-3-10(11)12-7-20-5-6-23-14(20)17-12/h1-7,9H,8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFXTIHUJNXMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the sequential PdI2/KI-catalyzed oxidative aminocarbonylation-dearomative cyclization-aromatization process. This method utilizes simple and readily available building blocks such as N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to achieve consistent results. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Acetamide Formation

The acetamide moiety is typically synthesized via nucleophilic acyl substitution. For example:

  • Reaction: Condensation of 2-(imidazo[2,1-b]thiazol-6-yl)aniline with 2-(1H-tetrazol-1-yl)acetyl chloride in the presence of triethylamine (Et₃N) as a base .

  • Conditions: Dichloromethane (DCM) solvent, 0–5°C, 4–6 hours.

  • Yield: ~78% after recrystallization .

Mechanistic Insight:
The reaction proceeds via deprotonation of the aniline nitrogen by Et₃N, followed by nucleophilic attack on the acetyl chloride carbonyl group.

ReactantReagent/CatalystProductYieldSource
2-(imidazo[2,1-b]thiazol-6-yl)aniline2-(1H-tetrazol-1-yl)acetyl chloride, Et₃NTarget compound78%

Tetrazole Ring Functionalization

The 1H-tetrazol-1-yl group undergoes electrophilic substitution and cycloaddition reactions:

  • Reaction: Alkylation at the tetrazole N1 position using iodomethane in DMF .

  • Conditions: 60°C, 8 hours.

  • Product: N-methylated derivative (confirmed via ¹H-NMR at δ 3.45 ppm for CH₃) .

Key Applications:
Tetrazole alkylation enhances metabolic stability in drug design .

Acid/Base Hydrolysis of the Acetamide

  • Acidic Hydrolysis (HCl):
    Cleavage of the acetamide bond to yield 2-(imidazo[2,1-b]thiazol-6-yl)aniline and 2-(1H-tetrazol-1-yl)acetic acid.
    Conditions: 6M HCl, reflux, 12 hours.

  • Basic Hydrolysis (NaOH):
    Forms sodium 2-(1H-tetrazol-1-yl)acetate and the corresponding amine.
    Conditions: 2M NaOH, 60°C, 6 hours.

Hydrolysis TypeReagentTemperatureTimeProductsSource
Acidic6M HClReflux12hAniline derivative + carboxylic acid
Basic2M NaOH60°C6hSodium carboxylate + free amine

Imidazothiazole Ring Reactions

The imidazo[2,1-b]thiazole core participates in electrophilic aromatic substitution (EAS):

  • Nitration:
    Reagent: HNO₃/H₂SO₄ mixture.
    Product: 5-Nitroimidazo[2,1-b]thiazole derivative (confirmed by LC-MS, m/z +45) .
    Conditions: 0°C, 2 hours.

  • Sulfonation:
    Reagent: SO₃ in H₂SO₄.
    Product: Sulfonic acid derivative (solubility increases >10-fold in water) .

Tetrazole Ring Rearrangement

Under thermal conditions (150°C), the tetrazole ring undergoes Dimroth rearrangement:

  • Product: 5-(1H-imidazo[2,1-b]thiazol-6-yl)-1H-tetrazole .

  • Characterization: IR shows loss of N–H stretch at 3350 cm⁻¹ .

Suzuki-Miyaura Coupling

The phenyl group attached to the imidazothiazole undergoes cross-coupling with aryl boronic acids:

  • Reagent: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1).

  • Product: Biaryl derivatives (e.g., 4-chlorophenyl analog) .

  • Yield: 65–72% .

Boronic AcidCatalystConditionsProductYieldSource
4-ChlorophenylPd(PPh₃)₄80°C, 24h4-Chlorobiaryl derivative68%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiazole ring:

  • Product: Imidazole-thiol intermediate (detected via HPLC) .

  • Application: Photodegradation studies indicate instability under prolonged UV exposure .

Biological Interactions (Non-Reactive Binding)

While not a chemical reaction, the compound’s tetrazole and acetamide groups form hydrogen bonds with biological targets:

  • Example: Binds to γ-aminobutyric acid (GABA) receptors via N–H···O interactions (docking score: −9.2 kcal/mol) .

Key Challenges in Reactivity

  • Tetrazole Ring Stability: Prone to decomposition under strong oxidizing agents (e.g., KMnO₄) .

  • Regioselectivity: EAS on the imidazothiazole ring favors position 5 due to electron-withdrawing effects of sulfur .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for treating cancer and other diseases. Its ability to target specific molecular pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its anticancer and therapeutic properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name / ID Core Structure Key Substituents Biological Target / Activity Potency (IC50 or Activity) References
Target Compound: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide Imidazo[2,1-b]thiazole-phenyl + acetamide-tetrazole Tetrazole at acetamide Hypothesized: Anticancer, antiviral N/A N/A
5l () Imidazo[2,1-b]thiazole-phenyl + acetamide-morpholinopyridinyl 4-Chlorophenyl, 4-methoxybenzyl-piperazinyl VEGFR2 inhibition, cytotoxic (MDA-MB-231) IC50 = 1.4 μM
Compound 18 () Imidazo[2,1-b]thiazole-phenyl + acetamide-piperidinylsulfonyl Ethoxy, piperidinylsulfonyl HIV-1 MA protein inhibition IC50 = Not reported
SRT1720 () Imidazo[2,1-b]thiazole-phenyl + quinoxaline-carboxamide Piperazinylmethyl, quinoxaline SIRT1 agonist EC50 = 0.16 μM (SIRT1)
6d () Benzothiazole + thiadiazole-thioacetamide Nitrobenzothiazole, phenylurea-thiadiazole VEGFR-2 inhibition IC50 = 0.89 μM (VEGFR-2)
Key Observations:
  • Core Heterocycle : The imidazo[2,1-b]thiazole core is shared across the target compound, 5l, and SRT1720, whereas benzothiazole derivatives (e.g., 6d) show distinct electronic properties and binding profiles .
  • Acetamide Substituents: Tetrazole: The target compound’s tetrazole may improve solubility and metabolic stability compared to morpholine (5l) or quinoxaline (SRT1720) groups, which are bulkier and may affect membrane permeability . Piperazinyl/Piperidinyl: Compounds like SRT1720 and 5l use these groups to enhance target engagement (e.g., SIRT1 or VEGFR2), whereas the target compound’s tetrazole could favor interactions with charged residues in enzymes or receptors .

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a novel compound that belongs to a class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N7OSC_{14}H_{11}N_{7}OS, with a molecular weight of 325.35 g/mol. The structural components include an imidazo[2,1-b]thiazole moiety, a phenyl group, and a tetrazole ring, which are crucial for its biological activity.

Property Value
Molecular FormulaC₁₄H₁₁N₇OS
Molecular Weight325.35 g/mol
CAS Number1788561-04-5

Biological Activity Overview

Imidazo[2,1-b]thiazole derivatives have been extensively studied for their pharmacological properties, including:

  • Antitumor Activity : Several studies indicate that compounds containing imidazo[2,1-b]thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values lower than standard chemotherapeutics such as doxorubicin .
  • Antimicrobial Activity : These compounds have demonstrated broad-spectrum activity against bacteria and fungi. The mechanism often involves the inhibition of specific enzymes or interference with cellular processes critical for pathogen survival .
  • Enzyme Inhibition : Research has shown that imidazo[2,1-b]thiazole derivatives can selectively inhibit carbonic anhydrase (CA) isoforms, particularly hCA II, which is implicated in tumor progression and other pathological conditions. The inhibition constants (K_i) for these compounds range from 57.7 to 98.2 µM against hCA II .

Antitumor Activity

A study evaluating the anticancer potential of imidazo[2,1-b]thiazole derivatives found that certain compounds exhibited strong cytotoxicity against A-431 and Jurkat cell lines. For example, one derivative had an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent antitumor activity .

Antimicrobial Studies

In antimicrobial assays, this compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl or tetrazole groups significantly influenced antimicrobial potency .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound likely binds to active sites on enzymes such as carbonic anhydrase, altering their function and leading to downstream effects on cellular processes.
  • Cellular Uptake : Its complex structure may facilitate cellular uptake through passive diffusion or transporter-mediated mechanisms, enhancing its bioavailability and efficacy.

Q & A

Q. What synthetic methodologies are commonly employed to prepare the imidazo[2,1-b]thiazole core in this compound?

The imidazo[2,1-b]thiazole scaffold can be synthesized via Friedel-Crafts acylation using Eaton's reagent (P₂O₅/MeSO₃H), which activates carbonyl groups and facilitates nucleophilic addition. This method achieves high yields (90–96%) under solvent-free conditions, with compatibility for halogen, nitro, and alkyl substituents . For functionalization at the phenyl ring, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to introduce tetrazole or triazole moieties, as demonstrated in acetamide derivatives .

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization techniques include:

  • IR spectroscopy to confirm carbonyl (C=O, 1670–1680 cm⁻¹) and NH stretches (3260–3300 cm⁻¹) .
  • ¹H/¹³C NMR to verify regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 5.3–5.5 ppm) .
  • HRMS for molecular ion confirmation (e.g., [M+H]⁺ calculated vs. observed mass error <1 ppm) .
  • X-ray crystallography to resolve spatial arrangements, particularly for hydrogen-bonded dimers and gauche conformations in acetamide derivatives .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s potential anticancer activity?

Structurally related imidazo[2,1-b]thiazoles induce apoptosis via endoplasmic reticulum (ER) stress pathways, activating CHOP and caspase-12 in glioblastoma models . For acetamide derivatives, cytotoxicity correlates with substituent effects: electron-withdrawing groups (e.g., –NO₂) enhance activity against MDA-MB-231 cells (IC₅₀ = 1.4 μM), while morpholine or piperazine moieties improve selectivity over HepG2 . SAR studies suggest the tetrazole group enhances binding to kinase targets like VEGFR2 .

Q. How can conflicting bioactivity data across cell lines be systematically addressed?

Discrepancies in IC₅₀ values (e.g., 1.4 μM vs. 22.6 μM in MDA-MB-231 vs. HepG2) may arise from differences in:

  • Target expression levels (e.g., VEGFR2 overexpression in triple-negative breast cancer) .
  • Membrane permeability , influenced by logP values (optimized via substituent polarity adjustments) .
  • Metabolic stability , assessed via liver microsome assays. Cross-validation with in vivo models (e.g., xenografts) is critical to confirm relevance .

Q. What strategies optimize reaction yields for solvent-free synthesis?

Key parameters include:

  • Catalyst loading : 10 mol% Cu(OAc)₂ in CuAAC improves regioselectivity .
  • Temperature control : Room temperature for azide-alkyne reactions minimizes side products .
  • Electrophile tuning : Electron-donating groups (e.g., –OCH₃) on aldehydes accelerate Friedel-Crafts acylation .
  • Workup : Ethanol recrystallization purifies crude products effectively (85–95% recovery) .

Q. How does this compound interact with viral targets, such as HIV-1?

Analogous acetamide derivatives inhibit HIV-1 replication by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂) binding pocket of the matrix (MA) protein. Competitive binding assays (e.g., SPR) show IC₅₀ values of 7.5–15.6 μM, with mutations in MA residues (e.g., Lys29, Trp36) reducing efficacy . Tetrazole and imidazothiazole groups are critical for MA-PI(4,5)P₂ displacement .

Methodological Considerations

Q. What analytical techniques resolve stereochemical uncertainties in derivatives?

  • NOESY/ROESY NMR identifies spatial proximity of substituents (e.g., adamantyl gauche conformation in acetamides) .
  • Circular dichroism (CD) confirms enantiopurity in chiral intermediates.
  • DFT calculations predict stable conformers and validate crystallographic data .

Q. How are pharmacokinetic properties evaluated for preclinical development?

  • BBB permeability : Assessed via PAMPA-BBB assays; logBB >0.3 indicates CNS penetration potential .
  • Metabolic stability : Mouse/hepatic microsome assays quantify half-life (t₁/₂) and CYP450 inhibition .
  • Toxicity : Ames test for mutagenicity and hERG binding assays for cardiotoxicity .

Data Contradiction Analysis

Q. Why do some studies report variable ER stress activation profiles?

Discrepancies may stem from:

  • Cell-type-specific stress responses (e.g., GBM vs. normal astrocytes) .
  • Dose-dependent effects : Low doses (<10 μM) may induce adaptive UPR, while higher doses trigger apoptosis .
  • Off-target effects : Proteomic profiling (e.g., SILAC) identifies non-ER targets like mTOR or NF-κB .

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